3-(4-ethoxyphenyl)-2-ethyl-2-methyl-2,3-dihydroquinazolin-4(1H)-one
Description
3-(4-Ethoxyphenyl)-2-ethyl-2-methyl-2,3-dihydroquinazolin-4(1H)-one is an organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a quinazolinone core with ethoxyphenyl, ethyl, and methyl substituents, which may contribute to its unique chemical and biological properties.
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-2-ethyl-2-methyl-1H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-4-19(3)20-17-9-7-6-8-16(17)18(22)21(19)14-10-12-15(13-11-14)23-5-2/h6-13,20H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHHLIIVGYYBRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)OCC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID57264432 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxyphenyl)-2-ethyl-2-methyl-2,3-dihydroquinazolin-4(1H)-one typically involves the condensation of 4-ethoxyaniline with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in scaling up the production while maintaining the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxyphenyl)-2-ethyl-2-methyl-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The ethoxyphenyl group can be substituted with other functional groups to create derivatives with varied properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional hydroxyl or carbonyl groups, while substitution reactions can produce a wide range of functionalized quinazolinones.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-ethoxyphenyl)-2-ethyl-2-methyl-2,3-dihydroquinazolin-4(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential pharmacological activities. Quinazolinones are known to exhibit a range of biological effects, including antimicrobial, anti-inflammatory, and anticancer activities. Researchers investigate the specific interactions of this compound with biological targets to understand its mechanism of action.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. The compound’s ability to interact with various biological pathways makes it a candidate for drug development, particularly in the treatment of diseases like cancer and infections.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(4-ethoxyphenyl)-2-ethyl-2-methyl-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)-2-ethyl-2-methyl-2,3-dihydroquinazolin-4(1H)-one
- 3-(4-Propoxyphenyl)-2-ethyl-2-methyl-2,3-dihydroquinazolin-4(1H)-one
- 3-(4-Butoxyphenyl)-2-ethyl-2-methyl-2,3-dihydroquinazolin-4(1H)-one
Uniqueness
3-(4-Ethoxyphenyl)-2-ethyl-2-methyl-2,3-dihydroquinazolin-4(1H)-one is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The ethoxy group, in particular, may enhance its solubility and interaction with biological targets compared to other similar compounds with different alkoxy groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
